
N'-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-N,N-dimethylimidoformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydropyrimidinone core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of the ethyl group and the dimethylformimidamide moiety further enhances its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide typically involves the following steps:
Formation of the Tetrahydropyrimidinone Core: This can be achieved through the condensation of ethyl acetoacetate with urea under acidic or basic conditions to form 3-ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-one.
Introduction of the Dimethylformimidamide Moiety: The tetrahydropyrimidinone intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions to introduce the N,N-dimethylformimidamide group.
Industrial Production Methods
In an industrial setting, the synthesis of N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
科学的研究の応用
N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide can be compared with other similar compounds, such as:
3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-one: Lacks the N,N-dimethylformimidamide moiety, resulting in different chemical properties and reactivity.
N’-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-diethylformimidamide: Features diethyl groups instead of dimethyl groups, affecting its solubility and interaction with molecular targets.
The uniqueness of N’-(3-Ethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin
特性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
N'-(3-ethyl-2,6-dioxopyrimidin-4-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H14N4O2/c1-4-13-7(10-6-12(2)3)5-8(14)11-9(13)15/h5-6H,4H2,1-3H3,(H,11,14,15)/b10-6+ |
InChIキー |
CKBHZDKYMHOLNJ-UXBLZVDNSA-N |
異性体SMILES |
CCN1C(=CC(=O)NC1=O)/N=C/N(C)C |
正規SMILES |
CCN1C(=CC(=O)NC1=O)N=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



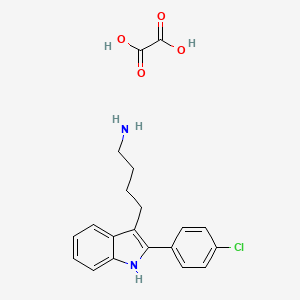

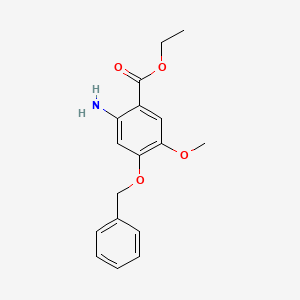

![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
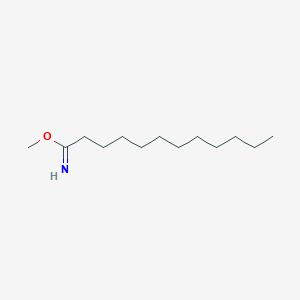

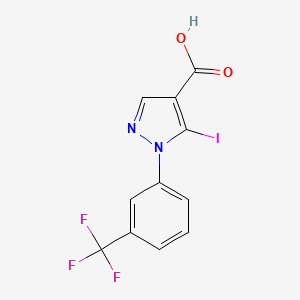
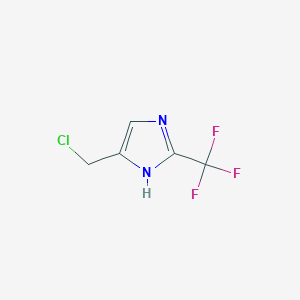
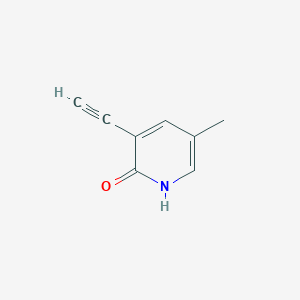
![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)
